molecular formula C7H7N3 B1395839 3H-Indazol-6-amine CAS No. 408335-40-0

3H-Indazol-6-amine

Cat. No. B1395839
M. Wt: 133.15 g/mol
InChI Key: NDOCOTSYVQOIFG-UHFFFAOYSA-N
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Description

3H-Indazol-6-amine is a chemical compound that belongs to the indazole class of heterocyclic compounds . It consists of a 6-aminoindazole core structure, which is a bicyclic compound composed of a five-membered nitrogen-containing ring fused to a six-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of 6-substituted aminoindazoles involves the derivatization abilities of the indazole structure. A library of 6-substituted aminoindazoles was synthesized and evaluated for their toxicities on five cancer cell lines . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3H-Indazol-6-amine contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), and 1 N azo-derivative(s) .


Chemical Reactions Analysis

The chemical reactions of 3H-Indazol-6-amine involve the formation of N–N bonds. A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Indazol-6-amine include its structure, synthetic routes, and generation methods .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 3H-Indazol-6-amine derivatives are synthesized for their potential use in medicinal chemistry. One study described a silver(I)-mediated intramolecular oxidative C–H amination for constructing assorted 1H-indazoles, including 3-substituted indazoles (Park et al., 2021). Another research focused on the synthesis of 2H-indazoles using copper-catalyzed, one-pot, three-component reactions, emphasizing the formation of C-N and N-N bonds (Kumar et al., 2011).

Heterocyclic Chemistry

  • The role of 1H-indazol-6-amine in the creation of fused tetracyclic heterocycles was explored, showing the potential of this compound in heterocyclic chemistry (Li et al., 2013).

Anticancer Research

  • A study on 1H-indazole-6-amine derivatives showed promising anticancer activity. These derivatives were evaluated for antiproliferative activity in human cancer cell lines, with several compounds exhibiting significant inhibitory effects (Hoang et al., 2022).

Fluorescence and Luminescence Studies

  • 3H-Indazol-6-amine has been involved in the synthesis of novel molecular emissive probes. One example is the Schiff-base reaction between 1H-indazole-6-carboxaldehyde and tetraethylenepentamine, leading to compounds with potential applications in luminescent materials and organic molecular probes (Núñez et al., 2012).

Catalysis and Chemical Transformations

  • Various studies have explored the role of 3H-Indazol-6-amine in catalytic processes and chemical transformations. For instance, palladium-catalyzed C-H activation and intramolecular amination reactions have been used to synthesize indazoles, demonstrating the versatility of this compound in organic synthesis (Inamoto et al., 2004).

Future Directions

The future directions for 3H-Indazol-6-amine research could involve further development of the compound as a potential anticancer agent . The compound 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .

properties

IUPAC Name

3H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOCOTSYVQOIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Indazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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